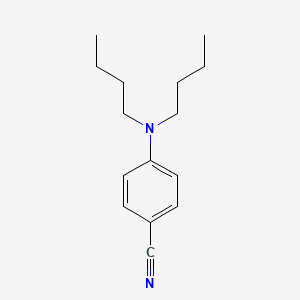

N,N-dibutyl-4-cyanoaniline

Description

N,N-Dibutyl-4-cyanoaniline is a substituted aniline derivative featuring a cyano (-CN) group at the para position and two n-butyl (-Bu) groups attached to the nitrogen atom. The compound’s electronic structure is influenced by the electron-withdrawing cyano group and electron-donating alkyl substituents, which collectively modulate its reactivity, solubility, and applications in photochemistry or material science.

Properties

Molecular Formula |

C15H22N2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

4-(dibutylamino)benzonitrile |

InChI |

InChI=1S/C15H22N2/c1-3-5-11-17(12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10H,3-6,11-12H2,1-2H3 |

InChI Key |

BHILJGCLDPBJDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-cyanoaniline typically involves the reaction of 4-chlorobenzonitrile with dibutylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-4-cyanoaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

N,N-dibutyl-4-cyanoaniline has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-cyanoaniline involves its interaction with specific molecular targets. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The alkyl chain length and auxiliary functional groups significantly impact physical properties. For example:

Key Observations :

- Longer alkyl chains (e.g., dibutyl vs.

- Nitro (-NO₂) and isocyano (-NC) groups in analogs like 3d elevate melting points compared to cyano derivatives, likely due to stronger intermolecular interactions .

Photochemical Reactivity

DMABN (N,N-dimethyl-4-cyanoaniline) serves as a benchmark for understanding substituent effects:

- Photosensitized Transformation: Under UV/visible light, DMABN undergoes demethylation (>72% yield) to form N-methyl-4-cyanoaniline and formaldehyde. This reaction is inhibited by dissolved organic matter (DOM) or phenol, indicating DOM’s dual role as a photosensitizer and inhibitor .

Electronic and Steric Considerations

- Electron-Withdrawing Groups: The cyano group in DMABN and hypothetical dibutyl analogs withdraws electron density, polarizing the aromatic ring. This contrasts with nitroso () or nitro () derivatives, which introduce stronger electron-withdrawing effects, altering redox potentials and reaction kinetics.

- Alkyl Chain Impact : Dimethyl groups in DMABN allow for efficient charge transfer during photolysis, whereas bulkier dibutyl groups might disrupt such processes due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.